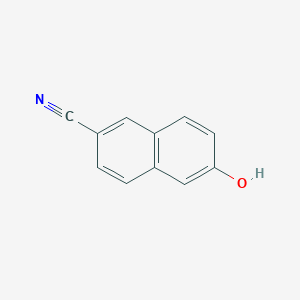

6-Cyano-2-naphthol

概述

描述

6-Cyano-2-naphthol, also known as 6-hydroxy-2-naphthonitrile, is an aromatic alcohol with the molecular formula NCC10H6OH and a molecular weight of 169.18 g/mol . This compound is notable for its superphotoacid properties, with a ground state pKa value of 8.4 and an excited state pKa value of 0.2 . It is used in various chemical reactions and has applications in scientific research.

准备方法

6-Cyano-2-naphthol can be synthesized from 6-bromo-2-naphthol through a reaction with copper(I) cyanide (CuCN). The process involves the following steps :

Starting Material: 6-bromo-2-naphthol.

Reagent: Copper(I) cyanide (CuCN).

Reaction Conditions: The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation, at elevated temperatures (around 100-150°C).

Purification: The product is purified through crystallization or distillation.

化学反应分析

6-Cyano-2-naphthol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation

Common Reagents and Conditions: Palladium-catalyzed reduction, nickel-catalyzed cross-coupling reactions, and palladium-catalyzed Heck reactions are commonly used.

Major Products: Products include 5-bromo-6-hydroxy-2-naphthonitrile, 5,7-dibromo-6-hydroxy-2-naphthonitrile, and 5-chloro-6-hydroxy-2-naphthonitrile.

科学研究应用

Applications in Organic Synthesis

6-Cyano-2-naphthol is primarily used as an intermediate in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Liquid Crystals : It serves as a precursor for liquid crystal compounds, which are essential in display technologies.

- Monoamino-Oxidase Inhibitors : This compound is utilized in the production of naphthalene-2-oxyalkylamines, which are known for their antidepressant properties .

- Palladium-Catalyzed Reactions : It acts as a reactant in palladium-catalyzed reduction and cross-coupling reactions, which are vital in synthesizing pharmaceuticals and agrochemicals .

- Heck Reactions : this compound is involved in palladium-catalyzed Heck reactions, facilitating the formation of carbon-carbon bonds .

Medicinal Chemistry

The medicinal applications of this compound are noteworthy:

- Antidepressants : As mentioned, it is a precursor for compounds that inhibit monoamine oxidase, which can be beneficial in treating depression .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Materials Science

In materials science, this compound has been explored for its role in enhancing conductivity:

- Superphotoacids : It has been identified as a superphotoacid with significant proton-transfer kinetics, which can improve the conductivity of polyaniline composites used in electronic applications .

Case Study 1: Synthesis of Nafamostat Mesylate

A notable application of this compound is its use in synthesizing nafamostat mesylate, an antiviral drug. The synthesis involves several steps where this compound acts as a critical intermediate. The process avoids toxic reagents traditionally used in similar syntheses, demonstrating environmental benefits and improved yields .

Case Study 2: Development of Antimicrobial Agents

Research has shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. The synthesis of these derivatives involves modifying the naphthol structure to enhance its biological activity, showcasing its versatility in medicinal chemistry .

作用机制

6-Cyano-2-naphthol acts as a superphotoacid, which means it can donate protons more readily in its excited state compared to its ground state . This property allows it to protonate other compounds, such as polyaniline emeraldine salt (PANI-ES), converting it to its base form (PANI-EB) and enhancing its conductivity . The proton-transfer kinetics and photophysical behavior of this compound have been extensively studied .

相似化合物的比较

6-Cyano-2-naphthol can be compared with other naphthol derivatives:

6-Bromo-2-naphthol: Used as a starting material for the synthesis of this compound.

7-Methoxy-2-naphthol: Another naphthol derivative with different substituents affecting its reactivity and applications.

6-Hydroxy-2-naphthoic acid: Similar in structure but with a carboxylic acid group instead of a cyano group.

These comparisons highlight the unique properties of this compound, such as its superphotoacid behavior and its applications in enhancing conductivity in materials like polyaniline.

生物活性

6-Cyano-2-naphthol, also known as 6-hydroxy-2-naphthonitrile, is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its naphthalene structure with a cyano group at the 6-position and a hydroxyl group at the 2-position. This unique configuration contributes to its biological properties. The compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated a series of naphthalene-substituted compounds for their cytotoxic effects on cancer cell lines. The findings showed that certain derivatives exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231) by inducing cell cycle arrest and apoptosis .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 1.0 | Induces apoptosis, cell cycle arrest |

| 8c | MDA-MB-231 | 1.5 | Induces apoptosis |

| Control | MDA-MB-231 | - | - |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which demonstrated a dose-dependent increase in early and late apoptotic cells following treatment .

Antiviral Activity

In addition to its anticancer properties, this compound has been studied for its antiviral effects , particularly against HIV. A series of diarylpyrimidine analogues incorporating the 6-cyano-2-naphthyl moiety were synthesized and evaluated for their efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds displayed potent antiviral activity at nanomolar concentrations with favorable selectivity indices .

Table 2: Antiviral Activity of DAPY Analogues

| Compound ID | HIV-1 IC50 (nM) | Selectivity Index |

|---|---|---|

| DAPY-1 | 10 | >100 |

| DAPY-2 | 25 | >50 |

| DAPY-3 | 15 | >80 |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Compounds containing the naphthalene moiety have been identified as potent inhibitors of topoisomerases, enzymes critical for DNA replication and transcription.

- Protein Kinase Inhibition : Research indicates that some derivatives may inhibit protein kinases involved in cancer cell proliferation and survival pathways .

- Fluorescence Modulation : Studies have shown that the interaction of this compound with cyclodextrins results in significant changes in fluorescence properties, suggesting potential applications in drug delivery systems .

Case Studies

Several case studies have demonstrated the effectiveness of this compound derivatives in preclinical models:

- Breast Cancer Model : In vivo studies using mouse models indicated that treatment with compound 6a significantly suppressed tumor growth with minimal toxicity observed in major organs .

- HIV Inhibition : Clinical evaluations of DAPY analogues revealed promising results in reducing viral load in infected cell lines, supporting further development as therapeutic agents against HIV .

属性

IUPAC Name |

6-hydroxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTNIBWKHNIPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404614 | |

| Record name | 6-Cyano-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52927-22-7 | |

| Record name | 6-Cyano-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Cyano-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of 6-Cyano-2-naphthol that make it useful in research?

A: this compound is a weak organic acid with notable photoacidic properties. This means its acidity increases significantly upon excitation with light, allowing for controlled proton transfer reactions. [, ] This characteristic makes it valuable in studying proton transfer dynamics and applications like fluorescence modulation. []

Q2: How does the structure of this compound relate to its photoacidity?

A: The presence of both the cyano (-CN) group and the hydroxyl (-OH) group on the naphthalene ring contributes to its photoacidity. The cyano group acts as a strong electron-withdrawing group, enhancing the acidity of the hydroxyl group in the excited state. [] Studies have shown that replacing the cyano group with other substituents, like sulfonate, can alter the photoacidity, demonstrating the importance of structure-activity relationships. []

Q3: How does confinement within a cyclodextrin cavity affect the fluorescence of this compound?

A: Studies have shown that encapsulation of this compound within β-cyclodextrin leads to minimal fluorescence modulation. [] This observation, in contrast to other 2-naphthol derivatives, is attributed to the high photoacidity of this compound. [] This highlights the influence of the microenvironment on the photophysical properties of this compound. []

Q4: Can you describe a practical application of this compound in sensing?

A: this compound has been successfully incorporated into a ratiometric fluorescent probe, Naph-DFOB, for the detection of hypochlorite (ClO-). [] The probe utilizes the ClO--triggered chlorination of this compound and the resulting decrease in pKa to achieve selective and sensitive detection. [] This probe has shown promise for imaging intracellular ClO- in living cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。